

Validating G2/M Phase Cell Cycle Arrest by HS-173: A Comparative Guide

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Compound of Interest		
Compound Name:	Antitumor agent-173	
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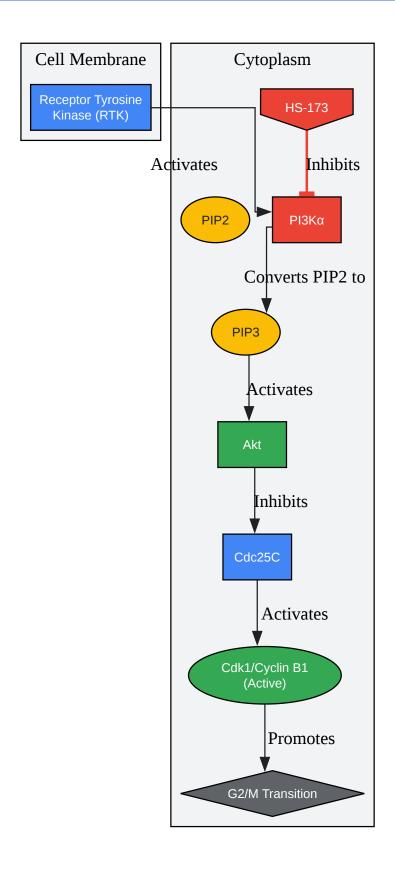
This guide provides a comprehensive comparison of HS-173, a novel PI3K inhibitor, with other well-established compounds for inducing G2/M phase cell cycle arrest. It includes detailed experimental protocols and quantitative data to assist researchers in validating the efficacy of HS-173 in their own studies.

Core Mechanism of HS-173-Induced G2/M Arrest

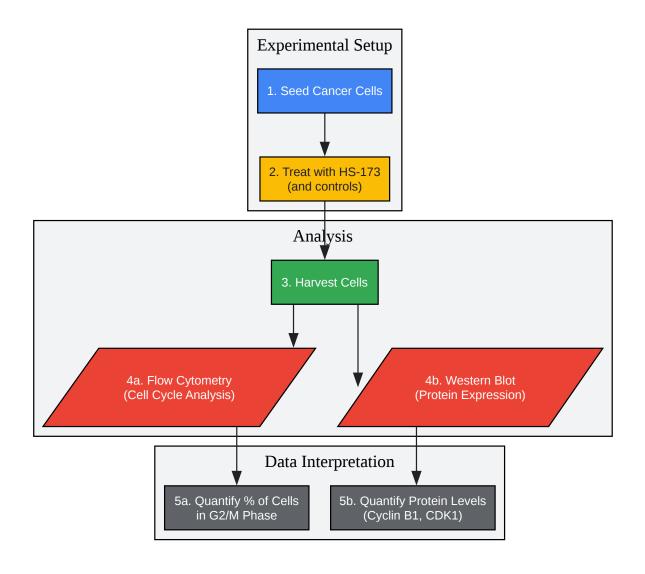
HS-173 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) alpha isoform.[1][2] Its primary mechanism of action in inducing cell cycle arrest at the G2/M transition involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] This inhibition triggers a cascade of downstream events that culminate in the modulation of key cell cycle regulatory proteins.

Upon treatment with HS-173, cancer cells typically exhibit a decrease in the expression of Cyclin B1 and an increase in the inhibitory phosphorylation of Cdc2 (also known as CDK1). This prevents the formation and activation of the Cyclin B1/Cdk1 complex, which is essential for entry into mitosis. Consequently, the cell cycle is halted at the G2/M checkpoint. Furthermore, HS-173 has been shown to interact with the DNA damage response (DDR) pathway, potentially enhancing its cell cycle arrest effects.









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References

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- 2. vet.cornell.edu [vet.cornell.edu]
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